molecular formula C21H25NO8S B12164737 Diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate

Cat. No.: B12164737
M. Wt: 451.5 g/mol
InChI Key: MZYXMKLTANKNPG-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with diethyl 3-methylthiophene-2,4-dicarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at 0°C.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Bromine in acetic acid at room temperature.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate: Another thiophene derivative with similar structural features.

    Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate: A compound with a similar core structure but different substituents.

Uniqueness

Diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate is unique due to the presence of the 3,4,5-trimethoxybenzamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C21H25NO8S

Molecular Weight

451.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H25NO8S/c1-7-29-20(24)15-11(3)17(21(25)30-8-2)31-19(15)22-18(23)12-9-13(26-4)16(28-6)14(10-12)27-5/h9-10H,7-8H2,1-6H3,(H,22,23)

InChI Key

MZYXMKLTANKNPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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